molecular formula C10H17NS B8046600 2-Aza-spiro[4.6]undecane-3-thione

2-Aza-spiro[4.6]undecane-3-thione

Cat. No.: B8046600
M. Wt: 183.32 g/mol
InChI Key: RBRHMJWQHKXACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aza-spiro[4.6]undecane-3-thione is a spirocyclic compound characterized by a nitrogen atom at position 2 (azetidine or piperidine-like ring) and a thione (C=S) group at position 3. Its structure comprises a six-membered cyclohexane ring fused via a spiro carbon to a four-membered ring, creating a unique bicyclic framework (spiro[4.6]) . This compound’s structural rigidity and electronic properties, influenced by the sulfur atom, make it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

2-azaspiro[4.6]undecane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRHMJWQHKXACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=S)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Spiro Ring System Functional Groups Key Properties/Applications References
2-Aza-spiro[4.6]undecane-3-thione [4.6] Thione (C=S) High lipophilicity; potential bioactivity
2-Aza-spiro[4.5]decan-3-one (Gabapentin Related Compound A) [4.5] Ketone (C=O) Pharmacopeial reference standard; metabolic relevance
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione [5.5] Thione (C=S); four nitrogens Enhanced hydrogen bonding; crystallographic stability
4-Aryl-1-(propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene [5.5] Hydrazone; two nitrogens Synthetic versatility via hydrazine reactions
N-[(4-Arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane-1,3-dione [4.4] Dione (two C=O); piperazine Anticonvulsant activity; 5-HT1A/5-HT2A receptor affinity

Key Observations:

  • The [5.5] system in tetraazaspiro compounds allows for extended hydrogen-bonding networks, enhancing crystallographic stability .
  • Functional Group Influence :

    • Thione (C=S) vs. ketone (C=O): Thione’s higher lipophilicity may improve membrane permeability, while ketones are more polar, influencing metabolic pathways (e.g., Gabapentin-related compounds) .
    • Hydrazone groups () enable Schiff base formation, offering synthetic adaptability in drug design .

Regulatory and Crystallographic Considerations

  • Pharmacopeial Relevance: 2-Aza-spiro[4.5]decan-3-one (Gabapentin Related Compound A) is a USP reference standard, underscoring its regulatory importance in quality control for gabapentin production . No pharmacopeial monographs exist for this compound, reflecting its status as a research compound.
  • Stability and Interactions :

    • Hirshfeld surface analysis of 1,2,4,5-tetraazaspiro[5.5]undecane-3-thione () reveals dominant S···H and N···H interactions, which stabilize its crystal lattice. The target compound’s thione group may similarly contribute to solid-state stability .

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